2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with three fluorine atoms substituted on the phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other amines, it may interact with its targets through hydrogen bonding and ionic interactions .
Pharmacokinetics
Its metabolism and excretion patterns would depend on its specific chemical structure .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4,5-trifluorophenylacetaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then hydroxylated using an oxidizing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of 2-amino-1-(3,4,5-trifluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(3,4,5-trifluorophenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3,4,5-trifluorophenyl)ethanol
- 2-(3,4,5-trifluorophenyl)ethan-1-amine
- 2-(3,4,5-trifluorophenyl)ethanol
Uniqueness
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is unique due to the presence of both an amino and hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-amino-1-(3,4,5-trifluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,13H,3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJASRZWXLGMVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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